TPMT Enzyme Inhibition: Target Compound vs. Class-Level Baseline
In a direct enzymatic assay, the target compound demonstrated significant inhibition of thiopurine methyltransferase (TPMT), a key enzyme in thiopurine drug metabolism, with an inhibition constant (Ki) of 0.900 nM [1]. This provides a quantitative baseline for potency within this enzyme class, as no standard comparator was run in the same experiment. The activity is reported as part of a broad screening campaign, and this high affinity suggests potential for modulating thiopurine pharmacokinetics.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.900 nM |
| Comparator Or Baseline | No direct comparator in the assay; baseline is the assay's sensitivity floor, with a typical TPMT inhibitor like 6-mercaptopurine having a Km in the low micromolar range, implying >1000-fold higher affinity for this compound. |
| Quantified Difference | Ki indicates sub-nanomolar affinity, characteristic of a potent inhibitor class. |
| Conditions | Inhibition assay using purified human kidney thiopurine methyltransferase (TPMT). |
Why This Matters
For programs investigating TPMT-mediated drug metabolism or thiopurine toxicity, this compound offers a high-potency starting point that can be quantitatively compared to other synthesized analogs in follow-up studies.
- [1] BindingDB. BDBM50405518; CHEMBL5291247. Ki: 0.900 nM for Thiopurine Methyltransferase (Human). Accessed May 7, 2026. View Source
